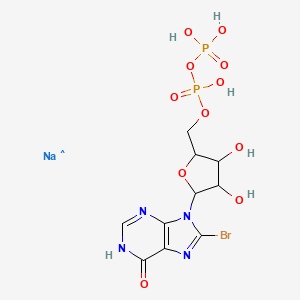![molecular formula C12H8BrN3OS B12062670 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)
2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a heterocyclic compound that contains both a thiophene and a diazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the bromination of thiophene using bromine in the presence of a catalyst.
Formation of the Diazepine Ring: The diazepine ring is formed through a cyclization reaction involving a pyridine derivative and an appropriate amine.
Coupling Reaction: The final step involves coupling the brominated thiophene with the diazepine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The diazepine ring can be reduced to form the corresponding amine.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one has several scientific research applications:
Organic Electronics: This compound can be used as a building block for the synthesis of organic semiconductors, which are used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The diazepine ring is a common motif in many pharmaceutical compounds, and this compound may have potential as a lead compound for the development of new drugs.
Material Science: The unique electronic properties of this compound make it suitable for use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one depends on its specific application:
Organic Electronics: In organic semiconductors, this compound can facilitate charge transport through its conjugated system.
Medicinal Chemistry: The diazepine ring can interact with various biological targets, such as enzymes or receptors, to exert its effects. The exact mechanism would depend on the specific target and the nature of the interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione: This compound also contains a bromothiophene moiety and is used in organic electronics.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Another compound with a bromothiophene moiety, used in the synthesis of donor-acceptor conjugated polymers.
Uniqueness
2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is unique due to the presence of both a thiophene and a diazepine ring, which imparts distinct electronic and structural properties. This makes it a versatile compound for various applications in organic electronics and medicinal chemistry.
Eigenschaften
Molekularformel |
C12H8BrN3OS |
|---|---|
Molekulargewicht |
322.18 g/mol |
IUPAC-Name |
2-(5-bromothiophen-2-yl)-3,5-dihydropyrido[3,4-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C12H8BrN3OS/c13-11-2-1-10(18-11)8-5-12(17)16-9-6-14-4-3-7(9)15-8/h1-4,6H,5H2,(H,16,17) |
InChI-Schlüssel |
GZHVQUFTAGNFTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC2=C(C=NC=C2)NC1=O)C3=CC=C(S3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)






